4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride
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Overview
Description
4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with a complex structure It is used in various scientific research applications, particularly in the fields of chemistry and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzaldehyde.
Reduction: Formation of 4-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzaldehyde
- 4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzyl alcohol
- 4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzene
Uniqueness
4-Chloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
131961-39-2 |
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Molecular Formula |
C12H19Cl2NO2 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO2.ClH/c1-14(2)7-8-16-9-12(15)10-3-5-11(13)6-4-10;/h3-6,12,15H,7-9H2,1-2H3;1H |
InChI Key |
JYYPMTRVMTWWRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC=C(C=C1)Cl)O.Cl |
Origin of Product |
United States |
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